molecular formula C10H7NO4S B1323540 Methyl 6-nitro-1-benzothiophene-2-carboxylate CAS No. 34084-88-3

Methyl 6-nitro-1-benzothiophene-2-carboxylate

Cat. No. B1323540
CAS RN: 34084-88-3
M. Wt: 237.23 g/mol
InChI Key: NTWQXMNKLCUVKU-UHFFFAOYSA-N
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Description

Methyl 6-nitro-1-benzothiophene-2-carboxylate is a compound that belongs to the class of organic compounds known as benzothiophenes, which contain a benzene ring fused to a thiophene ring. The specific structure of this compound includes a nitro group at the 6-position and a methyl ester group at the 2-position of the benzothiophene framework.

Synthesis Analysis

The synthesis of related benzothiophene derivatives has been explored in various studies. For instance, the synthesis of 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved chemoselectively using Et3SiH/I2 as a reducing agent, which could potentially be modified to introduce a nitro group at the appropriate position to yield compounds similar to this compound . Additionally, the nitration of benzo[b]thiophen-2-carboxylic acid and its derivatives has been studied, resulting in a mixture of substitution products, including nitro derivatives, which suggests possible synthetic routes for the target compound .

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and LCMS, which provide detailed information about the functional groups and the overall framework of the molecule . The nitration reactions and subsequent structural elucidation by NMR spectroscopy indicate the positions of the nitro group in the benzene ring of the benzothiophene derivatives .

Chemical Reactions Analysis

The reactivity of benzothiophene derivatives towards nitration has been extensively studied. The nitration process can occur at various positions on the benzene ring, and the presence of a methyl group can influence the nitration pattern . The electrophilic substitution reactions, such as nitration, are crucial for introducing nitro groups into the benzothiophene ring system, which is a key step in the synthesis of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiophene derivatives, including their reactivity, stability, and solubility, can be inferred from their molecular structure and the functional groups present. For example, the presence of a nitro group can significantly affect the electron distribution in the molecule, which in turn influences its chemical behavior . The ester group in the 2-position is likely to affect the compound's solubility in organic solvents and its reactivity in hydrolysis reactions.

Scientific Research Applications

Carcinogen Biomarkers and Tobacco Research

Methyl 6-nitro-1-benzothiophene-2-carboxylate plays a role in the study of human urinary carcinogen metabolites, especially in the context of tobacco and cancer research. It is part of the list of carcinogens and their metabolites quantified in the urine of smokers or individuals exposed to environmental tobacco smoke. This includes the assessment of compounds such as trans,trans-muconic acid and S-phenylmercapturic acid (metabolites of benzene), among others. The utility of these assays in providing information about carcinogen dose, exposure delineation, and metabolism in humans is of high significance. Specifically, assays like NNAL and NNAL-Gluc, derived from a tobacco-specific carcinogen, have been highlighted for their sensitivity and specificity, crucial for studies on environmental tobacco smoke exposure (Hecht, 2002).

Synthesis of Aromatic Amines and Carbamates

The compound is also pertinent in the field of organic synthesis, particularly in the reductive carbonylation of nitro aromatics. The use of CO as a reducing agent in the metal-catalyzed reductive carbonylation of nitro aromatics has seen intense investigation in both academic and industrial settings over the past decade. This synthesis pathway is critical in the production of aromatic amines and carbamates, with a notable increase in interest and application in organic synthesis (Tafesh & Weiguny, 1996).

properties

IUPAC Name

methyl 6-nitro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S/c1-15-10(12)9-4-6-2-3-7(11(13)14)5-8(6)16-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWQXMNKLCUVKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635240
Record name Methyl 6-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

34084-88-3
Record name Methyl 6-nitrobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34084-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 6-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 6-nitro-1-benzothiophene-2-carboxylate
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Synthesis routes and methods I

Procedure details

24.8 g (126.7 mmol) of 2,4-dinitrobenzaldehyde, 13.4 g (126.7 mmol) of methyl mercaptoacetate and 35.3 ml (253.3 mmol) of triethylamine in 74.5 ml of DMSO are heated at 80° C. for 1 h. The reaction solution is poured into 250 ml of ice-water. The resulting precipitate is filtered off with suction, washed with water and dried at 50° C. under reduced pressure overnight. This gives 16.1 g (53.6% of theory) of the title compound.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
35.3 mL
Type
reactant
Reaction Step One
Name
Quantity
74.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a mixture of 2,4-dinitrobenzaldehyde (6.45 g, 32.9 mol) and K2CO3 (5.45 g, 39.4 mmol) in DMIF (60 mL) was slowly added methyl thioglycolate (3.0 mL, 32.9 mmol). The mixture was stirred at RT for 1 h, then at 50° C. for 2 h. The resultant mixture was poured into H2O/ice and stirred until a precipitate formed. The solid was filtered and triturated with hot MeOH. The pale brown solid was filtered. 1H NMR (DMSO-d6) δ 9.13 (s, 1H), 8.33 (s, 1H), 8.30-8.17 (m, 2H), 3.89 (s, 3H). MS (EI): cal'd (MH+) 238.01, exp (MH+) 238.10.
Quantity
6.45 g
Type
reactant
Reaction Step One
Name
Quantity
5.45 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
H2O ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

24.8 g (126.7 mmol) of 2,4-dinitrobenzaldehyde, 13.4 g (126.7 mmol) of methyl mercaptoacetate and 35.3 ml (253.3 mmol) of triethylamine in 74.5 ml of DMSO are heated at 80° C. for 1 h. The reaction solution is poured into 250 ml of ice-water. The resulting precipitate is filtered off with suction, washed with water and dried at 50° C. under reduced pressure overnight. This gives 16.1 g (53.6% of theory) of the title compound.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
35.3 mL
Type
reactant
Reaction Step One
Name
Quantity
74.5 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two

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